9,10-Bis[N-(2-naphthyl)anilino]anthracene

Catalog No.
S988784
CAS No.
473717-08-7
M.F
C46H32N2
M. Wt
612.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis[N-(2-naphthyl)anilino]anthracene

CAS Number

473717-08-7

Product Name

9,10-Bis[N-(2-naphthyl)anilino]anthracene

IUPAC Name

9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine

Molecular Formula

C46H32N2

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H

InChI Key

LIBLRJBCMMHCHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8
  • Organic electronics: The presence of anthracene and naphthyl groups in the molecule suggests potential applications in organic electronics due to their ability to delocalize electrons and form extended π-conjugated systems []. Further research would be needed to determine the specific properties of 9,10-Bis[N-(2-naphthyl)anilino]anthracene for applications such as organic light-emitting diodes (OLEDs) or organic solar cells.
  • Material science: Aromatic molecules with bulky substituents can self-assemble into well-defined structures. The combination of anthracene and naphthyl units in 9,10-Bis[N-(2-naphthyl)anilino]anthracene might lead to interesting self-assembly properties, potentially useful in the development of novel functional materials [].

9,10-Bis[N-(2-naphthyl)anilino]anthracene is an organic compound with the molecular formula C₄₆H₃₂N₂ and a molecular weight of 612.76 g/mol. This compound features a central anthracene structure substituted with two N-(2-naphthyl)anilino groups at the 9 and 10 positions. Its unique structure contributes to its properties as a potential material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

The mechanism of action of 9,10-BNA is not documented in retrieved scientific literature. As with other aromatic amines, it is possible that 9,10-BNA may interact with light through its conjugated system []. However, specific details regarding its potential light-emitting or light-harvesting properties are not available in openly accessible sources.

, particularly those involving electrophilic aromatic substitution due to the presence of multiple aromatic rings. The compound may undergo:

  • Electrophilic Aromatic Substitution: The naphthyl and aniline groups can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation and Reduction: The anthracene moiety can be oxidized to form radical cations or reduced to yield anions, impacting its electronic properties.
  • Photo

The synthesis of 9,10-Bis[N-(2-naphthyl)anilino]anthracene typically involves several steps:

  • Formation of N-(2-naphthyl)aniline: This can be achieved through the reaction of 2-naphthylamine with an appropriate aniline derivative.
  • Coupling Reaction: The N-(2-naphthyl)aniline can then be coupled with anthracene derivatives using methods such as Suzuki or Ullmann coupling reactions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high-purity samples suitable for application in electronic devices .

9,10-Bis[N-(2-naphthyl)anilino]anthracene has several promising applications:

  • Organic Light-Emitting Diodes (OLEDs): Its luminescent properties make it suitable for use as a dopant in OLED materials.
  • Photodetectors: The compound's ability to absorb light and generate charge carriers positions it well for use in photodetection applications.
  • Organic Solar Cells: Its electronic properties may enhance charge transport and light absorption in organic photovoltaic devices .

Interaction studies involving 9,10-Bis[N-(2-naphthyl)anilino]anthracene focus on its behavior in various environments, particularly its interactions with other organic materials. These studies typically assess:

  • Charge Transport Mechanisms: Understanding how this compound interacts with other materials can help optimize its performance in electronic devices.
  • Photophysical Properties: Investigating how this compound interacts with light can elucidate its efficiency as a light-emitting material.
  • Stability Studies: Assessing how environmental factors (e.g., temperature, humidity) affect its stability is crucial for practical applications .

Several compounds share structural similarities with 9,10-Bis[N-(2-naphthyl)anilino]anthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9,10-DiphenylanthraceneTwo phenyl groups at positions 9 and 10Known for high luminescence efficiency
N,N-Di(2-naphthyl)anilineTwo naphthyl groups attached to anilineExhibits strong electron-donating properties
9,10-Bis(phenylethynyl)anthraceneEthynyl groups instead of amine substitutionsEnhanced charge transport properties

Each of these compounds possesses unique characteristics that differentiate them from 9,10-Bis[N-(2-naphthyl)anilino]anthracene while highlighting the versatility of anthracene derivatives in organic electronics .

Molecular Formula and Mass Spectrometry

The molecular composition of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is precisely defined by its molecular formula C₄₆H₃₂N₂, which indicates a substantial organic framework containing forty-six carbon atoms, thirty-two hydrogen atoms, and two nitrogen atoms [1] [2] [3]. Mass spectrometric analysis reveals a molecular weight of 612.78 grams per mole, confirming the compound's substantial molecular mass [1] [6] [7].

The compound is definitively identified by its Chemical Abstracts Service number 473717-08-7, which serves as a unique identifier in chemical databases [1] [2] [3]. Additional identification parameters include the PubChem Compound Identifier 53404751 and the International Chemical Identifier Key LIBLRJBCMMHCHS-UHFFFAOYSA-N [2] [5] [7].

Table 1: Molecular Formula and Mass Spectrometry Data

PropertyValue
Molecular FormulaC₄₆H₃₂N₂
Molecular Weight (g/mol)612.78
CAS Number473717-08-7
PubChem CID53404751
InChI KeyLIBLRJBCMMHCHS-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8
Physical State (20°C)Solid
AppearanceWhite to Yellow to Orange powder to crystal
Purity (HPLC)≥98.0% (area%)

The Simplified Molecular Input Line Entry System representation provides a comprehensive linear notation that captures the complete connectivity of the molecule, demonstrating the intricate arrangement of aromatic rings and nitrogen linkages [2] [5] [7]. High-performance liquid chromatography analysis consistently indicates purity levels exceeding 98.0 percent by area, establishing the compound's suitability for precision applications [1] [3] [6].

Structural Elucidation

The structural architecture of 9,10-Bis[N-(2-naphthyl)anilino]anthracene centers on an anthracene core, which consists of three linearly fused benzene rings forming the central aromatic backbone [1] [8]. This anthracene framework serves as the foundation for the molecule's extended conjugated system and provides the primary chromophoric unit responsible for the compound's photophysical properties [8] [9].

At the 9 and 10 positions of the anthracene core, two identical N-(2-naphthyl)anilino substituents are symmetrically attached [1] [2]. Each substituent comprises a nitrogen atom that simultaneously bonds to a phenyl ring and a 2-naphthyl moiety, creating a branched aromatic system that significantly extends the molecular conjugation [1] [10] . The systematic name N,N'-Di(naphthalen-2-yl)-N,N'-diphenylanthracene-9,10-diamine accurately describes this substitution pattern [2] [5] [6].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine, which precisely identifies the position and nature of each substituent [2] [5] [7]. Nuclear magnetic resonance spectroscopy confirms the structural integrity, with characteristic aromatic proton signals appearing in the expected chemical shift ranges for polycyclic aromatic systems [1] [12] [13].

Table 2: Structural Characteristics and Bond Properties

Structural FeatureDescriptionCharacteristic
Anthracene Core3 linearly fused benzene ringsCentral aromatic backbone
N-(2-naphthyl)anilino Groups2 identical substituents at 9,10-positionsElectron-donating substituents
Substitution PatternSymmetric disubstitution9,10-bis-substitution
Aromatic Ring SystemExtended polycyclic aromatic structurePlanar aromatic framework
Nitrogen Atoms2 tertiary amine nitrogenssp² hybridized
π-Conjugated SystemExtensive π-electron delocalizationConjugated π-system
Molecular SymmetryApproximate C₂ symmetryPseudo-symmetric
Conformational FlexibilityTorsional rotation around C-N bondsRotational degrees of freedom

Bonding Characteristics

The bonding characteristics of 9,10-Bis[N-(2-naphthyl)anilino]anthracene are dominated by aromatic carbon-carbon bonds within the multiple ring systems and carbon-nitrogen bonds that link the substituents to the anthracene core [8] [14]. The anthracene framework exhibits typical aromatic bonding with carbon-carbon bond lengths ranging from 1.39 to 1.42 Angstroms, consistent with delocalized π-electron systems [14].

The carbon-nitrogen bonds connecting the substituents to the anthracene core display partial double bond character due to electron delocalization between the nitrogen lone pairs and the extended π-system [8] [15]. These bonds typically measure between 1.42 and 1.45 Angstroms, shorter than typical carbon-nitrogen single bonds but longer than pure double bonds [14]. The nitrogen atoms adopt sp² hybridization to accommodate the planar geometry required for optimal orbital overlap [8] [15].

Electron delocalization extends throughout the entire molecular framework, creating an extensive conjugated system that encompasses the anthracene core and extends into the naphthyl and phenyl substituents [8] [15] [9]. This delocalization is responsible for the compound's characteristic optical properties and contributes to its stability as an organic semiconductor material [16] [9].

Table 3: Expected Bond Characteristics

Bond TypeExpected Bond Length (Å)Bond Character
Anthracene C-C (aromatic)1.39-1.42Aromatic delocalized
Anthracene C-N1.42-1.45Partial double bond character
Naphthyl C-C (aromatic)1.39-1.42Aromatic delocalized
Phenyl C-C (aromatic)1.39-1.42Aromatic delocalized
N-C (phenyl)1.42-1.45Electron delocalization
N-C (naphthyl)1.42-1.45Electron delocalization

The aromatic ring currents present in each benzene ring contribute to the molecule's diamagnetic properties and influence nuclear magnetic resonance chemical shifts [17] [18] [19]. These ring currents create characteristic deshielding effects for protons located on the aromatic rings, resulting in downfield chemical shifts typical of aromatic compounds [18] [19].

Conformational Analysis and Molecular Geometry

The conformational behavior of 9,10-Bis[N-(2-naphthyl)anilino]anthracene is characterized by significant flexibility around the carbon-nitrogen bonds connecting the substituents to the anthracene core [21]. While the anthracene framework maintains planarity within approximately 0.1 Angstrom deviation, the overall molecular geometry is non-planar due to the three-dimensional arrangement of the bulky substituents [21] [14].

Torsion angles between the anthracene core and the attached aromatic rings vary considerably depending on steric interactions and electronic factors [21]. The phenyl and naphthyl rings typically adopt non-coplanar orientations relative to the anthracene plane to minimize steric hindrance while maintaining some degree of conjugative interaction [21] [9].

Molecular modeling studies of similar anthracene derivatives suggest that torsion angles can range from near-coplanar arrangements to perpendicular orientations, with the actual conformation representing a balance between steric repulsion and electronic conjugation [21] [9]. The flexibility of these torsion angles allows the molecule to adopt different conformations in solution versus the solid state [21].

Table 4: Conformational Analysis Parameters

ParameterExpected Range/DescriptionInfluence on Properties
Torsion Angle (C₉-N-C₁-C₂)Variable (0°-90°)Affects conjugation efficiency
Torsion Angle (C₁₀-N-C₁-C₂)Variable (0°-90°)Affects conjugation efficiency
Anthracene PlanarityNearly planar (±0.1 Å)Maintains aromatic character
Naphthyl Ring OrientationNon-coplanar with anthraceneReduces overall planarity
Phenyl Ring OrientationNon-coplanar with anthraceneReduces overall planarity
Molecular GeometryNon-planar overallImpacts solid-state packing
Steric HindranceModerate (between bulky groups)Affects molecular conformation
π-π InteractionsIntramolecular π-stacking possibleInfluences optical properties

XLogP3

13.4

Dates

Last modified: 08-16-2023

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